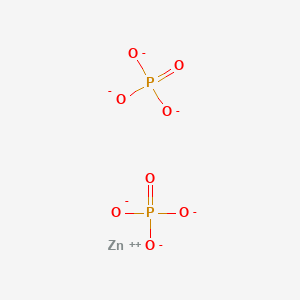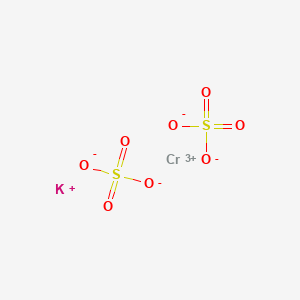
3-氧代癸酸乙酯
描述
Synthesis Analysis
Ethyl 3-oxodecanoate can be synthesized through various methods, including the reaction of Ethyl 4-oxoalkanoates with 3-aminopropanol and 2-aminoethanol in the presence of molecular sieve 3 A, which yields bicyclic lactams in almost quantitative yield (Wedler et al., 1992). This synthesis method showcases the versatility of Ethyl 3-oxodecanoate as a precursor for various bicyclic structures.
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxodecanoate and its derivatives has been elucidated using techniques such as X-ray diffraction, showcasing its complex crystal structure and providing insights into its chemical behavior (Kumar et al., 2016). These studies reveal the detailed geometric parameters that are crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Ethyl 3-oxodecanoate participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it undergoes Knoevenagel condensation reactions, leading to the formation of compounds with potential antioxidant and antimicrobial activities (Kumar et al., 2016). These reactions highlight the compound's potential in synthesizing bioactive molecules.
科学研究应用
合成稠合杂环
3-氧代癸酸乙酯衍生物已被用作合成含有稠合或环外氮杂环的大环系统的关键中间体 (Zoorob, Elsherbini, & Hamama, 2012).
生物合成研究
涉及 3-氧代癸酸乙酯衍生物的研究有助于了解生物系统中特定化合物(如 Sporobolomyces odorus 中的 γ-癸内酯)的生物合成 (Albrecht & Tressl, 1990).
聚合应用
3-氧代癸酸乙酯衍生物用于原子转移自由基聚合工艺中,表明它们在聚合物科学中的相关性 (Singha, Ruiter, & Schubert, 2005).
有机金属催化
这些化合物用于乙烯和 α-烯烃聚合,展示了它们在有机金属催化剂开发中的用途 (Gromada, Carpentier, & Mortreux, 2004).
光伏器件制造
3-氧代癸酸乙酯衍生物在有机-无机光电二极管器件的制造中具有应用,与材料科学和可再生能源领域相关 (Zeyada, El-Nahass, & El-Shabaan, 2016).
膦催化的环化反应
3-氧代癸酸乙酯衍生物参与膦催化的 [4 + 2] 环化反应,用于合成功能化化合物,突出了它们在有机合成中的作用 (Zhu, Lan, & Kwon, 2003).
亲核酰基取代
关于乙酯(包括 3-氧代癸酸乙酯)的亲核酰基取代反应的研究,提供了对反应机理和催化剂开发的见解 (Chen et al., 2005).
安全和危害
作用机制
Target of Action
Similar compounds, such as ethyl esters, are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that ethyl esters, a related group of compounds, can alter the function of enzymes and receptors by binding to them . This binding can lead to changes in the activity of these targets, potentially influencing various biological processes.
Biochemical Pathways
aeruginosa quorum sensing system . This suggests that Ethyl 3-oxodecanoate may also influence similar biochemical pathways.
Pharmacokinetics
Research on similar compounds, such as omega-3 fatty acid ethyl esters, suggests that these compounds can be absorbed and metabolized by the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 3-oxodecanoate would likely impact its bioavailability and overall effect in the body.
Result of Action
Based on the effects of similar compounds, it could potentially influence various biological processes through its interaction with enzymes and receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the production processes of similar compounds, like ethylene oxide, have been found to release harmful chemical components and have high energy demands . These environmental factors could potentially influence the action of Ethyl 3-oxodecanoate, although specific research on this compound is lacking.
属性
IUPAC Name |
ethyl 3-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPCVHTRBTTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884581 | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxodecanoate | |
CAS RN |
13195-66-9 | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)



![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)





![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)


